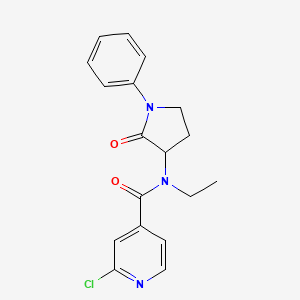

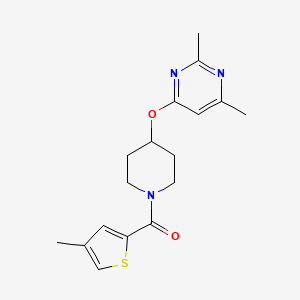

![molecular formula C18H21N3OS B2401923 1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one CAS No. 2415490-58-1](/img/structure/B2401923.png)

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Spectral Studies

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one has been involved in the synthesis of novel ciprofloxacin derivatives. The chemical structures of these derivatives were established through spectral studies, highlighting its role in creating new compounds with potential applications in various fields (Yadav & Joshi, 2008).

Antimicrobial and Antibacterial Applications

Derivatives of this compound have demonstrated significant antibacterial efficacies, particularly against strains like E. coli, S. aureus, and S. mutans. Their ability to inhibit bacterial biofilm formation and MurB enzyme activity suggests potential applications in addressing bacterial resistance and infections (Mekky & Sanad, 2020).

Anti-Inflammatory Activities

Research has shown that certain derivatives of this compound exhibit notable anti-inflammatory activities. These activities were evaluated using methods like HRBC membrane stabilization and rat paw oedema models, suggesting potential therapeutic uses in inflammatory diseases (Ahmed, Molvi, & Khan, 2017).

Anticancer Activity

The compound and its derivatives have also been explored for their anticancer activities. Particularly, derivatives with a piperazine substituent have shown effectiveness against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Turov, 2020).

Synthesis and Biological Activity

The compound plays a crucial role in the synthesis of various derivatives that exhibit a range of biological activities, including antimicrobial effects. These findings open avenues for developing new drugs with diverse therapeutic applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antitubercular and Antiviral Properties

Some derivatives have shown promising results in the treatment of tuberculosis, with compounds exhibiting minimum inhibitory concentrations against Mycobacterium tuberculosis. Their potential in treating viral infections has also been explored, adding to their versatility in pharmacological applications (Al-Soud et al., 2010).

Potential in Diabetes Management

In the context of diabetes, certain piperazine derivatives have been identified as potent antidiabetic agents. These compounds have shown significant effects in improving glucose tolerance in a rat model of type II diabetes, highlighting their potential in diabetes management (Le Bihan et al., 1999).

Properties

IUPAC Name |

1-benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-17-12-20(11-16-13-23-18(19-16)15-6-7-15)8-9-21(17)10-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVAGISWPNQDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN3CCN(C(=O)C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)

![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol](/img/structure/B2401858.png)

![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide](/img/structure/B2401862.png)